N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, hydrolysis, and reaction with various reagents under specific conditions. For instance, the synthesis pathway of similar compounds includes the initial reaction of certain intermediates with sodium azide or other specific reagents, leading to complex derivatives with potential antimicrobial activity (Talupur, Satheesh, & Chandrasekhar, 2021). Optimization of synthesis conditions is crucial for achieving high purity and yield of the desired product.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by advanced analytical techniques such as X-ray diffraction, which provides detailed information about the crystal structure, including bond lengths and angles. These analyses reveal the intra- and intermolecular interactions that influence the stability and reactivity of the compound. For example, studies on closely related molecules have shown different conformations and modes of supramolecular aggregation, highlighting the importance of molecular structure analysis in understanding compound properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of specific functional groups, leading to various reactions including cyclization, condensation, and polymerization. The detailed mechanism of these reactions is essential for the development of new synthetic routes and for enhancing the chemical stability and biological activity of the compounds. Research into similar molecules has explored their reactivity under different conditions, leading to the formation of novel derivatives with unique properties (Youssef, 2009).
properties
IUPAC Name |
2-[[2-(2-fluorophenoxy)acetyl]amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-2-11-22-19(25)18-13-7-3-6-10-16(13)27-20(18)23-17(24)12-26-15-9-5-4-8-14(15)21/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBSLKUZYRTYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-fluorophenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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